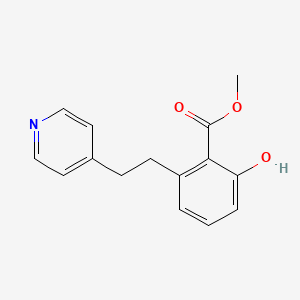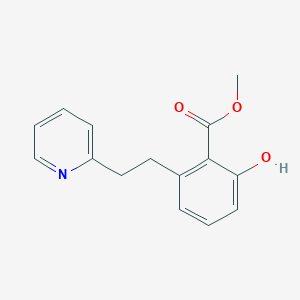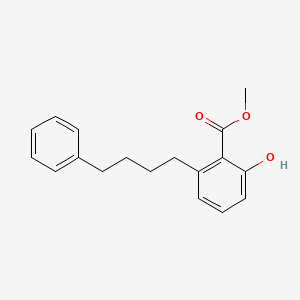![molecular formula C16H15BrO3 B6339545 2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester; 95% CAS No. 1171923-98-0](/img/structure/B6339545.png)
2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester; 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester” is a complex organic molecule. It contains a benzoic acid methyl ester group, a hydroxy group, and a bromo-phenyl group .
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, the protodeboronation of pinacol boronic esters, a process often used in the synthesis of similar compounds, involves a radical approach .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
The compound could be used in Suzuki–Miyaura (SM) coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Reactions at the Benzylic Position
The compound could be involved in reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation .
3. Design of Boronic Acid-based Autotaxin Inhibitors The compound could be used in the design of boronic acid-based autotaxin inhibitors . Autotaxin is an enzyme that has been implicated in various physiological and pathological processes, and inhibitors could have potential therapeutic applications .
Synthesis of Boronated Phosphonium Salts
The compound could be used in the synthesis of boronated phosphonium salts . These salts have potential applications in various areas of chemistry, including as catalysts and reagents .
Enhancement of Gene Transfection Capability
The compound could be used in studies investigating the incorporation of boronic acid groups to enhance gene transfection capability . This could have potential applications in gene therapy .
Synthesis of 8-Methoxy-2-Tetralone
The compound could be used as a starting reagent in the synthesis of 8-methoxy-2-tetralone . This compound has potential applications in organic synthesis .
Preparation and Alkylation of Imidazoles
The compound could be used in the preparation and alkylation of imidazoles . Imidazoles are a class of compounds that have a wide range of applications in medicinal chemistry .
Mécanisme D'action
Target of Action
Boronic esters, a class of compounds to which our compound belongs, are known to be valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound likely interacts with its targets through a process known as protodeboronation . This is a radical approach that involves the removal of a boron group from the compound . The process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
It’s worth noting that the stability of boronic esters in water is marginal, and their rate of hydrolysis is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
The protodeboronation process and subsequent matteson–ch2–homologation allow for formal anti-markovnikov alkene hydromethylation . This transformation has been applied to various compounds, indicating its potential utility in organic synthesis .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the rate of hydrolysis of boronic esters, which could impact the compound’s stability and efficacy, is considerably accelerated at physiological pH . Additionally, the Suzuki–Miyaura coupling reaction, in which the compound is involved, is known for its mild and functional group tolerant reaction conditions .
Propriétés
IUPAC Name |
methyl 2-[2-(4-bromophenyl)ethyl]-6-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO3/c1-20-16(19)15-12(3-2-4-14(15)18)8-5-11-6-9-13(17)10-7-11/h2-4,6-7,9-10,18H,5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNYZIQTZGRROD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1O)CCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-6-[2-(5-chloro-thiophen-2-yl)-vinyl]-2-hydroxy-benzoic acid ethyl ester](/img/structure/B6339465.png)
![2-[2-[4-[2-Methoxy-5-[2-(2-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine](/img/structure/B6339473.png)
![2-Methyl-6-{2-[5-(toluene-4-sulfonyl)-thiophen-2-yl]-vinyl}-benzoic acid methyl ester](/img/structure/B6339478.png)

![2-[2-[4-[2-Methoxy-5-[2-(2-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine dihydrochloride](/img/structure/B6339488.png)
![3-(Benzoyloxy)-4-[(2E)-3-[4-(Benzoyloxy)phenyl]prop-2-enoyl]-5-methoxyphenyl benzoate](/img/structure/B6339492.png)

![Methyl 2-hydroxy-6-[(E)-2-[3-hydroxy-2-(methoxycarbonyl)phenyl]ethenyl]benzoate](/img/structure/B6339505.png)
![3-[2-[4-[2-methoxy-5-[2-(3-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine](/img/structure/B6339514.png)
![2-Acetoxy-6-(2-benzo[1,3]dioxol-5-yl-vinyl)-benzoic acid ethyl ester](/img/structure/B6339523.png)

![2-Acetoxy-6-[2-(3,4-diacetoxy-phenyl)-vinyl]-benzoic acid ethyl ester](/img/structure/B6339535.png)
![2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid ethyl ester](/img/structure/B6339538.png)
![2,2'-(1,2-Ethanediyl)bis[6-methoxy-benzoic acid methylester]](/img/structure/B6339548.png)